molecular formula C24H27FN6O2 B5629290 N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide

N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide

Cat. No. B5629290
M. Wt: 450.5 g/mol
InChI Key: OQHJTJVKELKXLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex molecules often involves multiple steps, including the formation of pyrazole derivatives and subsequent reactions to introduce additional functional groups. For example, Sunder and Maleraju (2013) detailed the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides with anti-inflammatory activity, showcasing the complexity and potential of synthesizing compounds with significant biological activity (Sunder & Maleraju, 2013).

Molecular Structure Analysis

Crystal structure and molecular interaction studies provide insights into the conformation and potential biological interactions of compounds. For instance, Karczmarzyk and Malinka (2004) discussed the crystal and molecular structures of related compounds, highlighting the importance of structural analysis in understanding the biological activity and properties of chemical entities (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds often involve interactions with biological targets, leading to potential therapeutic effects. Boddu et al. (2018) synthesized N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides, evaluating their anticancer activity through in vitro assays, demonstrating the potential biological applications of these compounds (Boddu et al., 2018).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. The presence of multiple functional groups could allow it to interact with various biological targets .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its structure for better activity or selectivity, and investigating its mechanism of action .

properties

IUPAC Name

N-[[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]methyl]-2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN6O2/c1-16-21(17(2)31(29-16)20-8-6-18(25)7-9-20)14-28-23(32)13-22-24(33)27-11-12-30(22)15-19-5-3-4-10-26-19/h3-10,22H,11-15H2,1-2H3,(H,27,33)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHJTJVKELKXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)CNC(=O)CC3C(=O)NCCN3CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]methyl]-2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]acetamide

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